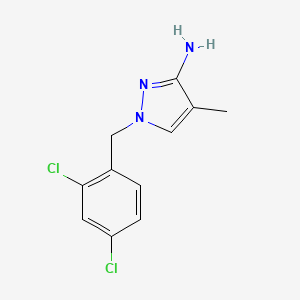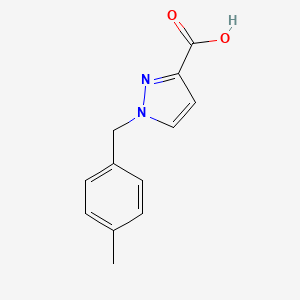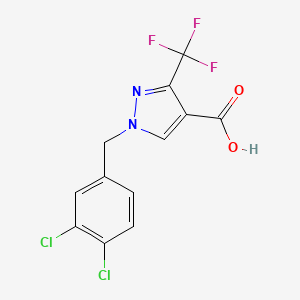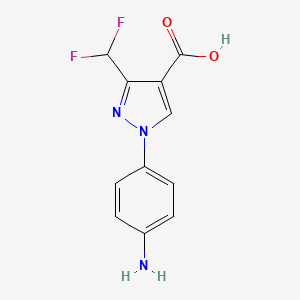
1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a semicarbazide group, a dibromo-substituted benzylidene moiety, and a p-toluidino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of p-toluidine with ethyl bromoacetate to form an intermediate, which is then reacted with semicarbazide to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The dibromo-substituted benzylidene moiety allows for nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates for further chemical transformations.
Biology: In biological research, the compound may be used as a probe or marker due to its specific reactivity and ability to form stable complexes with biomolecules.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide involves its interaction with specific molecular targets and pathways. The semicarbazide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The dibromo-substituted benzylidene moiety may also interact with specific receptors or enzymes, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide include:
6-(p-Toluidino)-2-naphthalenesulfonic acid: This compound shares the p-toluidino group and is used as a fluorescent probe in biochemical research.
2-(p-Toluidino)-6-naphthalenesulfonic acid potassium salt: Another compound with a p-toluidino group, used in fluorescence applications and as a reagent in chemical synthesis.
Properties
Molecular Formula |
C19H20Br2N4O4 |
|---|---|
Molecular Weight |
528.2 g/mol |
IUPAC Name |
2-[2,3-dibromo-4-[(E)-(carbamoylhydrazinylidene)methyl]-6-ethoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20Br2N4O4/c1-3-28-14-8-12(9-23-25-19(22)27)16(20)17(21)18(14)29-10-15(26)24-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,24,26)(H3,22,25,27)/b23-9+ |
InChI Key |
XTENLSMPGQKYON-NUGSKGIGSA-N |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=N/NC(=O)N)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=NNC(=O)N)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B10905501.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905503.png)


![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)

![Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10905551.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10905553.png)
![(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905565.png)


![methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905588.png)

